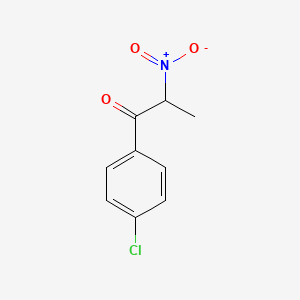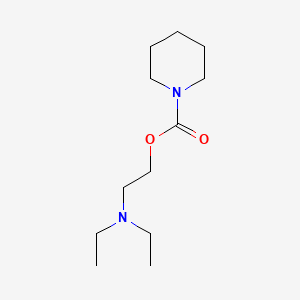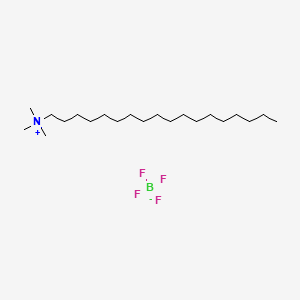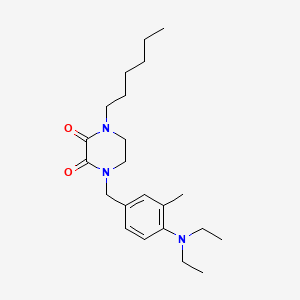![molecular formula C12H15BrINOS B14452774 4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide CAS No. 76226-63-6](/img/structure/B14452774.png)
4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a morpholine ring substituted with a bromophenyl and a methylsulfanyl group, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide typically involves the reaction of 4-bromobenzaldehyde with morpholine and methylthiol in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as refluxing, purification through recrystallization, and drying to obtain the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl-substituted morpholine derivatives.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Chlorophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide
- 4-[(4-Fluorophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide
- 4-[(4-Methylphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide
Uniqueness
4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This makes it a valuable compound for studying halogen-specific effects in chemical and biological systems.
Propriétés
Numéro CAS |
76226-63-6 |
|---|---|
Formule moléculaire |
C12H15BrINOS |
Poids moléculaire |
428.13 g/mol |
Nom IUPAC |
4-[(4-bromophenyl)-methylsulfanylmethylidene]morpholin-4-ium;iodide |
InChI |
InChI=1S/C12H15BrNOS.HI/c1-16-12(14-6-8-15-9-7-14)10-2-4-11(13)5-3-10;/h2-5H,6-9H2,1H3;1H/q+1;/p-1 |
Clé InChI |
VRXKHTYQUPZFCW-UHFFFAOYSA-M |
SMILES canonique |
CSC(=[N+]1CCOCC1)C2=CC=C(C=C2)Br.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)


![1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14452696.png)

![N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B14452700.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione](/img/structure/B14452704.png)


![(1S,2S,5S,6S,10R,12R,14S)-5,14-dimethyl-9-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-4-one](/img/structure/B14452720.png)

![1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane](/img/structure/B14452726.png)


